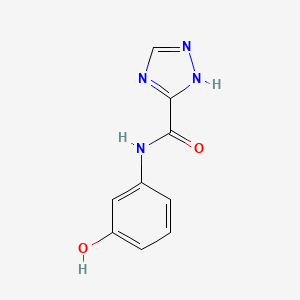
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that is widely used in scientific research. This compound is synthesized through a specific method and has various biochemical and physiological effects.
作用機序
The mechanism of action of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves the inhibition of specific enzymes or proteins in biological processes. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide inhibits protein tyrosine phosphatase 1B by binding to the active site of the enzyme and preventing its activity. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide also inhibits the activity of EGFR by binding to the receptor and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has various biochemical and physiological effects depending on the specific biological process being studied. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been shown to decrease glucose levels in diabetic mice by inhibiting protein tyrosine phosphatase 1B. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has also been shown to inhibit cancer cell growth by targeting EGFR.
実験室実験の利点と制限
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several advantages for lab experiments, including its specificity for inhibiting specific enzymes or proteins and its ability to be synthesized in large quantities. However, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide research, including the development of more specific inhibitors for protein tyrosine phosphatase 1B and EGFR, the study of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide's potential toxicity and side effects, and the exploration of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide's potential for the treatment of other diseases and conditions.
Conclusion:
In conclusion, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that is widely used in scientific research to study various biological processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has the potential to be a valuable tool for the development of new treatments for various diseases and conditions.
合成法
The synthesis of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 2-methoxy-5-nitroaniline with acetic anhydride to form 2-acetamido-5-nitroaniline. The second step involves the reaction of 2-acetamido-5-nitroaniline with 4-methoxybenzoyl chloride in the presence of triethylamine to form 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide.
科学的研究の応用
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is widely used in scientific research as a tool to study various biological processes. It has been used to study the inhibition of protein tyrosine phosphatase 1B, which is a potential target for the treatment of diabetes and obesity. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has also been used to study the inhibition of cancer cell growth by targeting the epidermal growth factor receptor (EGFR).
特性
IUPAC Name |
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-6-3-10(4-7-12)15(18)16-13-9-11(17(19)20)5-8-14(13)22-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLGWUFRFMJHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5867898.png)
![2-hydroxy-N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide](/img/structure/B5867910.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5867913.png)
![2-ethyl-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B5867928.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5867929.png)

![5-chloro-N-[4-(dimethylamino)phenyl]-2-nitrobenzamide](/img/structure/B5867939.png)

![5-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867955.png)


![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)